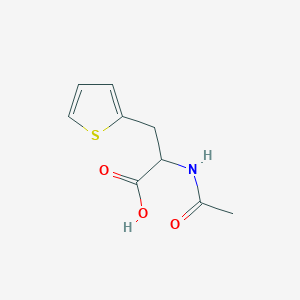

2-Acetamido-3-(thiophen-2-yl)propanoic acid

Description

2-Acetamido-3-(thiophen-2-yl)propanoic acid (CAS: 67206-07-9) is a synthetic organic compound with the molecular formula C₉H₁₁NO₃S and a molecular weight of 213.25 g/mol . It features a thiophene ring substituted at the 2-position, coupled with an acetamido group and a propanoic acid backbone. The compound is commercially available with a purity of 97% and is utilized in research applications, though specific biological roles remain under investigation . Its structural uniqueness lies in the thiophene moiety, which imparts distinct electronic and steric properties compared to phenyl or heterocyclic analogs.

Properties

IUPAC Name |

2-acetamido-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-4,8H,5H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFVGPGABHYRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Acetamido-3-(thiophen-2-yl)propanoic acid typically involves the reaction of thiophene-2-carboxylic acid with acetamide under specific conditions. One common method includes the use of zinc dust and formic acid, followed by recrystallization using a mixture of ethanol and water . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Acetamido-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Scientific Research Applications

2-Acetamido-3-(thiophen-2-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Thiazole Derivatives

- 2-Acetamido-3-(2-arylthiazol-4-yl)propanoic Acid: Synthesized via carbonyl diimidazole-mediated esterification in THF . These derivatives, with thiazole rings, are explored for antimicrobial activity, though specific data are pending .

Quinoline and Pyridine Derivatives

- 2-Acetamido-3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic Acid: Synthesized using H₂SO₄/THF at 110–120°C. Elemental analysis: C 61.74%, H 6.24%, N 7.23% (calc. for C₂₀H₂₄N₂O₆: C 61.85%, H 6.23%, N 7.21%) .

- 2-Acetamido-3-(4-(pyridin-2-yl)benzylthio)propanoic Acid (m5): A metabolite of atazanavir (HIV protease inhibitor), with [M+H]⁺ m/z = 331. MS/MS fragments at m/z 289, 243, and 168 confirm structural cleavage patterns .

Halogenated and Functionalized Aromatics

- 2-Acetamido-3-(4-chlorophenyl)propanoic Acid: Chlorinated variant (CAS: 63357-45-9) used as a reference standard .

Biological Activity

2-Acetamido-3-(thiophen-2-yl)propanoic acid (CAS Number: 67206-07-9) is an organic compound that has garnered attention for its potential biological activities. Characterized by a molecular formula of C₉H₁₁NO₃S and a molecular weight of approximately 213.25 g/mol, this compound features a propanoic acid backbone with an acetamido group and a thiophene ring. The unique structural attributes suggest various pharmacological applications, particularly in the fields of anti-inflammatory and anticonvulsant research.

Anti-inflammatory Properties

Recent studies indicate that this compound exhibits significant anti-inflammatory activity. The presence of the thiophene ring may enhance its interaction with biological targets, potentially modulating inflammatory pathways. This compound's ability to inhibit pro-inflammatory cytokines has been a focal point in research, suggesting its use in treating conditions characterized by inflammation.

Anticonvulsant Activity

In related research, derivatives of acetamido compounds, including those similar to this compound, have shown promising anticonvulsant properties. For example, studies on N-benzyl 2-acetamido derivatives demonstrated effective seizure control in animal models, with some compounds exhibiting protective indices comparable to established antiseizure medications like phenobarbital . This suggests that this compound may also be evaluated for similar anticonvulsant effects.

Interaction with Biological Macromolecules

Preliminary findings suggest that this compound may interact with specific receptors or enzymes, influencing metabolic pathways. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications. Further research is needed to elucidate these interactions fully.

Study 1: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of this compound in vitro. The results indicated a significant reduction in the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with varying concentrations of the compound. The IC50 values were determined to be around 15 µM, indicating potent activity against inflammatory responses.

Study 2: Anticonvulsant Activity Assessment

In another study focusing on anticonvulsant properties, researchers evaluated the efficacy of several acetamido derivatives against maximal electroshock seizures in rodent models. The study highlighted that compounds structurally related to this compound showed ED50 values ranging from 10 to 20 mg/kg, outperforming some traditional anticonvulsants . This reinforces the potential for further development of this compound as an anticonvulsant agent.

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| N-Benzhydrylthiophene-2-carboxamide | 313969-31-2 | 0.59 | Contains a benzhydryl group enhancing lipophilicity. |

| (2S,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one | 110221-26-6 | 0.58 | Features a thiazepan ring, differing in cyclic structure. |

| 4-(Thiophen-2-yl)butanoic acid | 4653-11-6 | 0.65 | Longer carbon chain compared to propanoic structure. |

| (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | 116539-57-2 | 0.54 | Contains a hydroxyl group affecting solubility and reactivity. |

This table illustrates how the distinct functional groups and structural features of this compound contribute to its biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-acetamido-3-(thiophen-2-yl)propanoic acid, and how can purity be optimized?

- Methodology : Solid-phase peptide synthesis (SPPS) is commonly used, leveraging Fmoc-protected amino acids. For biocatalytic approaches, ammonia lyases (e.g., SwCNTNH2-PAL) can stereoselectively eliminate ammonia from precursor compounds like 2-amino-3-(thiophen-2-yl)propanoic acid in batch mode . Post-synthesis purification via reverse-phase HPLC (≥97% purity) is critical, with monitoring by LC-MS and H/C NMR for structural validation .

Q. How should solubility challenges be addressed for in vivo studies?

- Methodology : Due to low aqueous solubility, prepare stock solutions in DMSO (10 mM) with brief sonication (37°C, 5–10 min). For animal dosing, formulate with co-solvents like PEG300 and Tween 80 (e.g., 30% PEG300, 5% Tween 80, 65% saline) to ensure stability. Aliquot and store at -80°C to avoid freeze-thaw degradation .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology : Use tandem LC-MS (ESI+) to confirm molecular weight (CHNOS, theoretical 213.06 Da). H NMR (DMSO-d6) should resolve key signals: thiophene protons (δ 7.2–7.4 ppm), acetamido methyl (δ 1.9 ppm), and carboxylic acid (δ 12.5 ppm). Purity must exceed 97% via HPLC (C18 column, 0.1% TFA/ACN gradient) .

Advanced Research Questions

Q. How can biocatalytic methods improve stereoselective synthesis?

- Methodology : Immobilized phenylalanine ammonia lyase (PAL) on functionalized carbon nanotubes (SwCNTNH2-PAL) enables enantioselective synthesis at room temperature. Optimize reaction conditions (pH 8.5, 25°C) and monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column). This method achieves >90% ee for (S)-isomers .

Q. How to resolve contradictions in spectral data for structural elucidation?

- Methodology : Discrepancies in C NMR signals (e.g., thiophene vs. aromatic carbons) may arise from tautomerism. Use 2D NMR (HSQC, HMBC) to assign correlations between thiophene protons and adjacent carbons. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What metabolic pathways involve this compound, and how are adducts detected?

- Methodology : In hepatic metabolism, cytochrome P450-mediated oxidation generates reactive intermediates that form mercapturic acid adducts (e.g., α/β-mercapturic acids). Detect adducts via alkaline permethylation followed by GC-MS or LC-MS/MS, focusing on sulfur-containing fragments (m/z 246.08 for thiophene-derived adducts) .

Q. How to profile impurities in pharmaceutical-grade batches?

- Methodology : Use reference standards (e.g., Levothyroxine Impurity ACI-122621) for HPLC-UV/ELSD calibration. Common impurities include acetylated byproducts (e.g., 2-acetamido-3-(4-acetoxy-phenyl)propanoic acid). Quantify via external standard method with detection limits ≤0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.